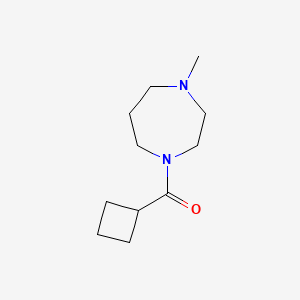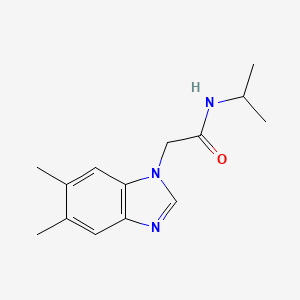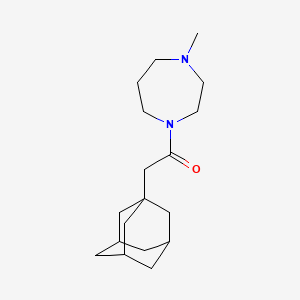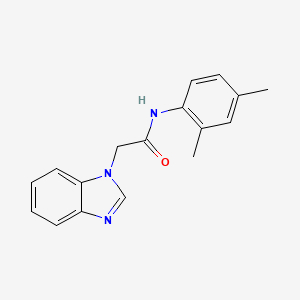
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide, also known as BMDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDA belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied in various scientific research fields. One of the major applications of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is in the field of cancer research. Studies have shown that 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-tumor properties, 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has also been investigated for its anti-inflammatory and anti-oxidant activities. Studies have shown that 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has also been found to possess significant anti-oxidant activity, which can protect cells from oxidative damage.
Mecanismo De Acción
The exact mechanism of action of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide exerts its biological effects through various pathways. 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has been found to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide can induce apoptosis by activating the caspase pathway. 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which can regulate gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide.
Direcciones Futuras
There are several future directions for 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide research. One area of interest is the development of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide with other anti-cancer agents. In addition, further studies are needed to elucidate the exact mechanism of action of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide and its potential therapeutic applications in other diseases such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide exhibits potent anti-tumor, anti-inflammatory, and anti-oxidant activities and has been found to have low toxicity in animal models. Further research is needed to fully understand the mechanism of action of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide can be synthesized by the condensation reaction of 2-aminobenzimidazole with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-8-14(13(2)9-12)19-17(21)10-20-11-18-15-5-3-4-6-16(15)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERNXHBQWYZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
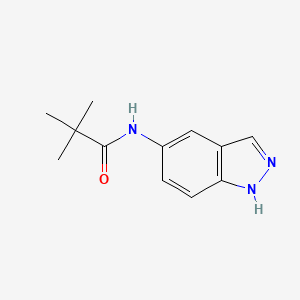
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)
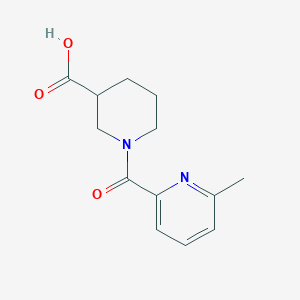

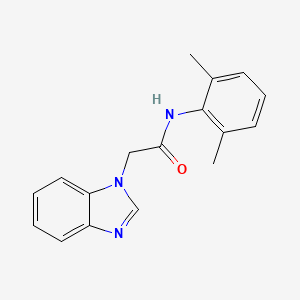
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
